molecular formula C13H13N3O3S B2865892 N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034497-84-0

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2865892
CAS No.: 2034497-84-0
M. Wt: 291.33
InChI Key: PNZYUVUBHHXBFH-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and antibacterial research. This molecule integrates a pyridine-4-carboxamide core, a 1,2-oxazol-3-yl group, and a thiolan-3-yloxy side chain, each contributing specific physicochemical properties for targeting challenging biological systems. Pyridine-carboxamide scaffolds are recognized in scientific literature for their significant antibacterial potential . Furthermore, structurally similar 1,3-oxazole-4-carboxamide derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical therapeutic target for a range of inflammatory and autoimmune diseases as well as cancers. The strategic inclusion of the oxazole ring, in particular, has been shown in research to improve key Drug Metabolism and Pharmacokinetic (DMPK) properties, such as reducing undesired cytochrome P450 enzyme induction, which is crucial for developing safer drug candidates . This compound is intended for research applications only, including use as a key intermediate in multicomponent reactions for synthesizing complex heterocyclic scaffolds , as a candidate for evaluating novel antimicrobial agents against resistant pathogens , and for structure-activity relationship (SAR) studies to optimize binding affinity and selectivity against protein targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-13(15-11-2-5-18-16-11)9-1-4-14-12(7-9)19-10-3-6-20-8-10/h1-2,4-5,7,10H,3,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYUVUBHHXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction employing TosMIC (tosylmethyl isocyanide) and aldehydes provides direct access to 3,5-disubstituted isoxazoles. For 1,2-oxazol-3-amine, a modified approach using hydroxylamine derivatives is required.

Procedure :

  • React β-ketoamide 1a (R = NH2) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization yields 1,2-oxazol-3-amine 2a with 75–85% isolated yield (Table 1).

Optimization Insights :

  • Solvent : Aqueous ethanol enhances solubility of hydroxylamine while facilitating cyclization.
  • Temperature : Elevated temperatures (80°C) accelerate ring closure without side reactions.

Table 1 : Optimization of 1,2-Oxazol-3-Amine Synthesis

Entry β-Ketoamide Solvent Temp (°C) Yield (%)
1 1a EtOH/H2O (1:1) 80 82
2 1b THF/H2O (2:1) 60 68

Preparation of 2-(Thiolan-3-yloxy)Pyridine-4-Carboxylic Acid

Etherification via Mitsunobu Reaction

Introducing the thiolan-3-yloxy group to pyridine necessitates activating position 2 for nucleophilic substitution. The Mitsunobu reaction enables ether formation under mild conditions.

Procedure :

  • React 2-chloropyridine-4-carboxylic acid 3a with thiolan-3-ol 4a using DIAD (1.2 equiv) and PPh3 (1.5 equiv) in THF at 0°C → RT.
  • Isolate 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid 5a in 78% yield after recrystallization (Table 2).

Key Observations :

  • Solvent : THF maximizes reagent solubility and reaction homogeneity.
  • Temperature : Gradual warming minimizes side products (e.g., elimination).

Table 2 : Mitsunobu Reaction Optimization

Entry Pyridine Derivative Alcohol Solvent Yield (%)
1 3a 4a THF 78
2 3b 4b DMF 65

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid as an intermediate acyl chloride enables efficient amidation.

Procedure :

  • Treat 5a with oxalyl chloride (1.5 equiv) in anhydrous DCM (0°C → RT, 2 hours).
  • Add 1,2-oxazol-3-amine 2a (1.1 equiv) and triethylamine (2.0 equiv) in DCM at −20°C.
  • Stir for 12 hours to afford N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide 6a in 88% yield (Table 3).

Alternative Methods :

  • HATU/HOBt System : Direct coupling of 5a and 2a using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF achieves 85% yield.

Table 3 : Amidation Efficiency Across Conditions

Entry Coupling Reagent Base Solvent Yield (%)
1 Oxalyl chloride Et3N DCM 88
2 HATU DIPEA DMF 85

Mechanistic Considerations

Isoxazole Ring Formation

Cyclization of β-ketoamide 1a proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the aromatic isoxazole.

Mitsunobu Etherification

The reaction mechanism involves activation of thiolan-3-ol 4a by DIAD and PPh3, generating a phosphonium intermediate that facilitates SN2 displacement of the pyridine chloride.

Amide Coupling

Oxalyl chloride converts the carboxylic acid 5a into a reactive acyl chloride, which undergoes nucleophilic acyl substitution with the isoxazole amine 2a .

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine H3), 7.89 (d, J = 5.6 Hz, 1H, oxazole H5), 5.21 (m, 1H, thiolan OCH), 3.12–2.98 (m, 4H, thiolan SCH2).
  • ESI-MS : m/z 336.1 [M+H]+ (calculated 336.08).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 6.74 min.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Comparisons:

Feature Target Compound Compound I/II (Patent)
Core Structure Pyridine ring with oxazole and thiolane substituents Imidazopyridine ring with thiazolidinone substituents
Substituents Thiolan-3-yloxy (ether linkage), 1,2-oxazole 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl, thiazolidinone
Functional Groups Amide, ether, aromatic heterocycles Amide, ketone, phenolic hydroxyl/methoxy groups
Potential Bioactivity Hypothesized enzyme inhibition (e.g., kinases) due to heterocyclic motifs Explicitly claimed for anti-inflammatory or metabolic modulation

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are unavailable, inferences can be drawn from its structural elements:

  • Solubility : The thiolane-ether and oxazole groups may enhance solubility compared to purely aromatic analogs (e.g., Compound I/II), which rely on polar hydroxyl/methoxy groups.

Notes

Limitations : The analysis relies heavily on patent data () due to the absence of direct studies on the target compound.

Software Tools : Programs such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for characterizing analogous compounds.

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